molecular formula C8H8ClNO3 B13671652 Ethyl 2-chloro-3-hydroxyisonicotinate

Ethyl 2-chloro-3-hydroxyisonicotinate

Cat. No.: B13671652
M. Wt: 201.61 g/mol
InChI Key: MVYQQFOSUKKJHW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-hydroxyisonicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is an ester derivative of isonicotinic acid, featuring a chloro and hydroxy group on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3-hydroxyisonicotinate can be synthesized through various methods. One common approach involves the esterification of 2-chloro-3-hydroxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-hydroxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-hydroxyisonicotinate involves its interaction with specific molecular targets. The chloro and hydroxy groups on the pyridine ring allow it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 2-chloro-3-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(9)6(5)11/h3-4,11H,2H2,1H3

InChI Key

MVYQQFOSUKKJHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)Cl)O

Origin of Product

United States

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